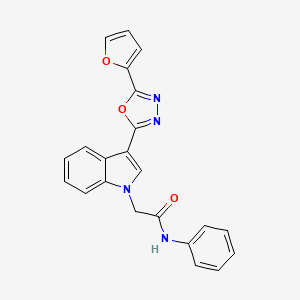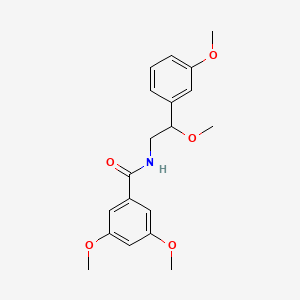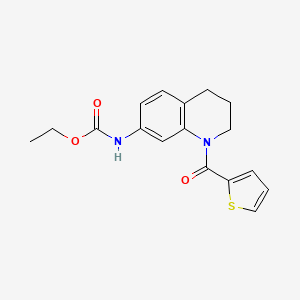![molecular formula C10H18N2O3S B2618853 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol CAS No. 1343216-16-9](/img/structure/B2618853.png)
1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol” is a chemical compound with the CAS Number: 1343216-16-9. It has a molecular weight of 246.33 and its IUPAC name is 1-{3,5-dimethyl-1-[2-(methylsulfonyl)ethyl]-1H-pyrazol-4-yl}ethanol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O3S/c1-7-10(9(3)13)8(2)12(11-7)5-6-16(4,14)15/h9,13H,5-6H2,1-4H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current data .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol is studied for its potential in pharmaceutical development due to its unique chemical structure. Researchers are exploring its use as a scaffold for designing new drugs, particularly those targeting inflammatory and autoimmune diseases. Its pyrazole ring is known for its bioactivity, making it a promising candidate for drug discovery .
Chemical Synthesis
This compound is valuable in organic chemistry for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, making it a versatile intermediate in the synthesis of heterocyclic compounds. These reactions are crucial for developing new materials and pharmaceuticals .
Biological Studies
In biological research, 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe in biochemical assays, helping scientists understand enzyme mechanisms and identify potential inhibitors for therapeutic purposes.
Material Science
The compound’s unique properties make it useful in material science, particularly in the development of new polymers and nanomaterials. Researchers are investigating its potential to enhance the mechanical and thermal properties of materials, which could lead to advancements in various industrial applications .
Agricultural Chemistry
In the field of agricultural chemistry, this compound is being explored for its potential as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly .
Environmental Science
Environmental scientists are studying 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol for its potential to degrade pollutants. Its chemical properties may allow it to break down harmful substances in the environment, contributing to cleaner water and soil.
If you need more detailed information on any of these applications or additional fields, feel free to ask!
Sigma-Aldrich Molbank Benchchem
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-7-10(9(3)13)8(2)12(11-7)5-6-16(4,14)15/h9,13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCYYFGPEGCHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCS(=O)(=O)C)C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618771.png)
![N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide](/img/structure/B2618772.png)




![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2618781.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2618786.png)


![Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2618790.png)


